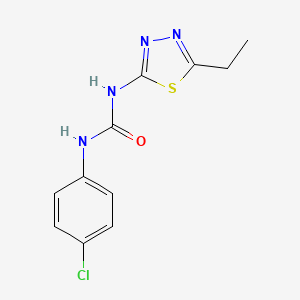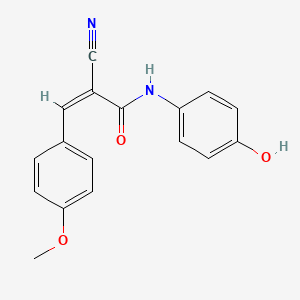
N-(4-methyl-3-nitrophenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-nitrophenyl)isonicotinamide (MNPA) is a chemical compound that has gained significant attention in scientific research. It is a derivative of isoniazid, a well-known anti-tuberculosis drug. MNPA has been shown to have promising biological activities, making it a potential lead compound for drug development.
Mécanisme D'action
N-(4-methyl-3-nitrophenyl)isonicotinamide exerts its biological activities through multiple mechanisms of action. It has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid, a key component of the bacterial cell wall. N-(4-methyl-3-nitrophenyl)isonicotinamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. N-(4-methyl-3-nitrophenyl)isonicotinamide has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-3-nitrophenyl)isonicotinamide has several advantages for lab experiments. It has high potency and selectivity for its biological targets, making it a useful tool for studying these targets. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide can be synthesized in high purity and yield, making it readily available for lab experiments. However, N-(4-methyl-3-nitrophenyl)isonicotinamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide can be toxic at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for the study of N-(4-methyl-3-nitrophenyl)isonicotinamide. One potential direction is the development of N-(4-methyl-3-nitrophenyl)isonicotinamide-based drugs for the treatment of tuberculosis and other infectious diseases. Another potential direction is the study of the molecular mechanisms underlying the biological activities of N-(4-methyl-3-nitrophenyl)isonicotinamide. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide could be used as a tool for studying the role of its biological targets in disease pathogenesis. Finally, the synthesis of N-(4-methyl-3-nitrophenyl)isonicotinamide analogs could lead to the discovery of compounds with improved potency and selectivity for its biological targets.
Méthodes De Synthèse
N-(4-methyl-3-nitrophenyl)isonicotinamide can be synthesized through a multistep process involving the reaction of isoniazid with 4-methyl-3-nitrobenzoyl chloride. The resulting compound is then treated with triethylamine to yield N-(4-methyl-3-nitrophenyl)isonicotinamide. The synthesis of N-(4-methyl-3-nitrophenyl)isonicotinamide has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
N-(4-methyl-3-nitrophenyl)isonicotinamide has been extensively studied for its biological activities. It has been shown to have potent anti-tuberculosis activity, making it a potential lead compound for the development of new anti-tuberculosis drugs. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to have anti-inflammatory, antioxidant, and anticancer activities.
Propriétés
IUPAC Name |
N-(4-methyl-3-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-2-3-11(8-12(9)16(18)19)15-13(17)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICZZPGOGIMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)
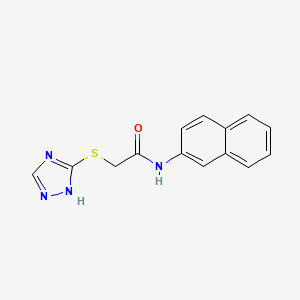
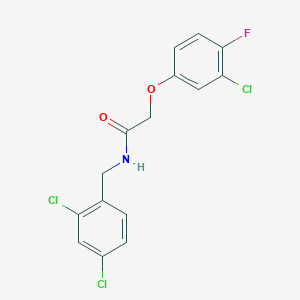

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)
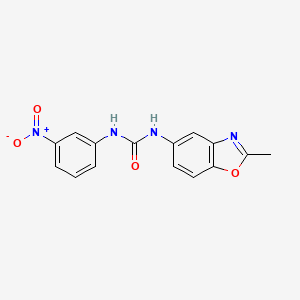
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)
![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)
![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)
